N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17936266
InChI: InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)
SMILES:
Molecular Formula: C26H25BrN4O3
Molecular Weight: 521.4 g/mol

N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine

CAS No.:

Cat. No.: VC17936266

Molecular Formula: C26H25BrN4O3

Molecular Weight: 521.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine -

Specification

Molecular Formula C26H25BrN4O3
Molecular Weight 521.4 g/mol
IUPAC Name 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid
Standard InChI InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)
Standard InChI Key KYHVWHYLKOHLKA-UHFFFAOYSA-N
Canonical SMILES C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid, reflects its intricate structure. The spiro[3.5]non-1-en-1-yl moiety consists of a bicyclic system where a cyclohexane ring is fused to a cyclopropane ring, creating a rigid three-dimensional framework . The bromine atom at the 2-position and the ketone group at the 3-position introduce electrophilic reactivity, while the 2,7-naphthyridin-1-ylamino group attached to the phenylalanine backbone contributes to π-π stacking interactions and hydrogen bonding .

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Boiling Point714.2 ± 60.0 °C (Predicted)
Density1.53 g/cm³
Solubility100 mg/mL in DMSO
Storage Temperature-20°C
pKa3.96 ± 0.10 (Predicted)

The compound’s solubility in dimethyl sulfoxide (DMSO) facilitates its use in biochemical assays, while its low predicted pKa suggests moderate acidity, likely attributable to the carboxylic acid group in the phenylalanine moiety .

Synthesis and Manufacturing

Multi-Step Organic Synthesis

The synthesis of N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine involves sequential reactions to construct its distinct domains . The spiro[3.5]non-1-en-1-yl core is typically synthesized via cyclopropanation of a cyclohexenone precursor, followed by bromination at the 2-position. Concurrently, the phenylalanine backbone is functionalized with a 2,7-naphthyridin-1-ylamino group through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution . Final assembly employs amide bond formation between the spirocyclic bromoketone and the modified phenylalanine, yielding the target compound.

Analytical Characterization

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and X-ray crystallography . The compound’s stereochemical purity, critical for pharmacological activity, is verified using chiral chromatography, ensuring the L-configuration of the phenylalanine residue is preserved .

Pharmacological Profile and Therapeutic Applications

Mechanism of Action

While detailed mechanistic studies remain proprietary, Zaurategrast is hypothesized to modulate integrin-mediated cell adhesion processes, potentially inhibiting leukocyte trafficking in inflammatory diseases. Its design leverages the phenylalanine scaffold to mimic natural ligands, while the spirocyclic and naphthyridine components enhance target affinity and metabolic stability .

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